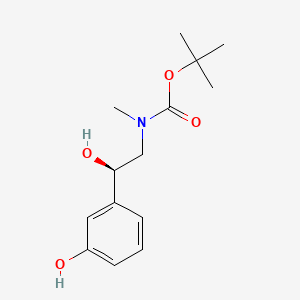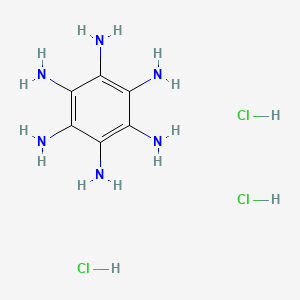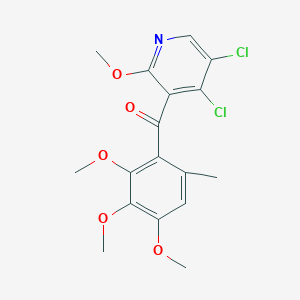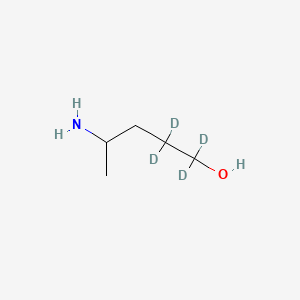
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester (DCG-BB) is a novel compound synthesized in the laboratory that has a variety of applications in scientific research. DCG-BB is a derivative of L-cysteine and is composed of two benzyl ester groups, two tert-butyl esters, and a dicarboxylic acid. DCG-BB is a versatile compound that can be used in a variety of applications, including biochemical and physiological research, drug design, and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester has a variety of applications in scientific research. One of the most common applications is in the design of new drugs. N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can be used to create a variety of drug molecules with different properties, such as solubility and stability. N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can also be used to study the biochemical and physiological effects of drugs on cells and tissues. N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can also be used to study the mechanism of action of drugs, as well as to identify potential drug targets. Additionally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can be used in lab experiments to study the effects of various compounds on the growth and development of cells and organisms.
Wirkmechanismus
The mechanism of action of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester is not yet fully understood. However, it is believed that the dicarboxylic acid portion of the molecule binds to proteins, which then causes the proteins to become activated or inhibited. This can then lead to a variety of biochemical and physiological effects, depending on the type of protein and the specific drug being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester are not yet fully understood. However, it is believed that N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can affect a variety of biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells, as well as to increase the production of certain proteins involved in cell signaling pathways. Additionally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester has been shown to modulate the activity of enzymes involved in metabolism and to affect the expression of genes involved in the regulation of cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester in lab experiments is that it is a relatively simple compound to synthesize and is relatively stable in solution. Additionally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester has a variety of biochemical and physiological effects that can be studied in a variety of different lab experiments. However, one of the main limitations of using N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester in lab experiments is that the exact mechanism of action is not yet fully understood. Additionally, the effects of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester on different cell types and organisms can vary, so it is important to conduct experiments with a variety of different cell types and organisms in order to fully understand its effects.
Zukünftige Richtungen
There are a variety of potential future directions for N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester research. One potential direction is to further investigate the biochemical and physiological effects of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester on different cell types and organisms. Additionally, further research is needed to better understand the mechanism of action of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester and to identify potential drug targets. Finally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester could be used to develop new drugs with improved solubility and stability, as well as to study the effects of different compounds on the growth and development of cells and organisms.
Synthesemethoden
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can be synthesized in the laboratory using a variety of methods. One method is to first synthesize the dicarboxylic acid and then react it with the two benzyl esters. The dicarboxylic acid is synthesized by reacting L-cysteine with trifluoroacetic anhydride in the presence of a base, such as pyridine. The reaction of the two benzyl esters is then carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is then purified by recrystallization and is ready for use.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester involves the protection of the carboxylic acid groups of L-cysteine, followed by coupling with glycine and subsequent deprotection. The resulting dipeptide is then coupled with dibenzyl N,N'-di-tert-butyl ester to form the final compound.", "Starting Materials": [ "L-cysteine", "glycine", "dibenzyl N,N'-di-tert-butyl ester", "N,N'-diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of L-cysteine carboxylic acid groups with acetic anhydride and TEA in DCM", "Coupling of protected L-cysteine with glycine using DIC and NHS in DMF", "Deprotection of L-cysteine carboxylic acid groups with TFA in DCM", "Coupling of dipeptide with dibenzyl N,N'-di-tert-butyl ester using DIC and DIPEA in DMF" ] } | |
CAS-Nummer |
32381-30-9 |
Molekularformel |
C₃₄H₄₆N₄O₁₀S₂ |
Molekulargewicht |
734.88 |
Synonyme |
N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






